2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a chlorinated benzothiadiazine ring system, which is known for its diverse biological activities
Mechanism of Action
Target of Action
The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
The compound acts as a diuretic by inhibiting the sodium-chloride symporter . This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in the excretion of water from the body . The compound also causes a loss of potassium and an increase in serum uric acid .
Biochemical Pathways
The compound affects the renin-angiotensin-aldosterone system (RAAS) , a major regulatory pathway of blood pressure and fluid balance . By promoting diuresis, the compound reduces blood volume, which in turn decreases blood pressure . The compound also causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .
Pharmacokinetics
Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract and extensively distributed in the body . The compound may undergo hepatic metabolism and renal excretion .
Result of Action
The primary result of the compound’s action is the reduction of blood pressure and the management of edema . This is achieved through the increased excretion of water and salts, and the vasodilation of blood vessels .
Action Environment
Environmental factors such as diet, hydration status, and concomitant medications can influence the compound’s action, efficacy, and stability. For instance, a diet high in sodium can counteract the diuretic effect of the compound, while dehydration can enhance its effect . Concomitant use of other medications can also affect the compound’s efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The starting material, 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, is synthesized through the reaction of 2-aminobenzenesulfonamide with chlorosulfonic acid.
Thioether Formation: The benzothiadiazine derivative is then reacted with a thiol compound, such as p-tolylthiol, under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent.
Agrochemicals: It has shown promise as a fungicide, particularly against phytopathogenic fungi.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds are also known for their antifungal activity and are structurally similar to the compound .
6,7-Disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds have been studied for their potential as potassium channel openers and inhibitors of insulin secretion.
Uniqueness
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and its potent antifungal activity. Its ability to inhibit the bc1 complex in the fungal respiratory chain sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-2-5-12(6-3-10)18-15(21)9-24-16-19-13-7-4-11(17)8-14(13)25(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRGMAGDYPBVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.